4-(Azetidin-3-yl)quinoline is a heterocyclic compound characterized by the fusion of a quinoline ring with an azetidine moiety. This compound is notable for its diverse biological activities, which have garnered significant interest in medicinal chemistry. Quinoline derivatives are well-known for their therapeutic potential, and the addition of an azetidine ring enhances the chemical reactivity and biological properties of 4-(Azetidin-3-yl)quinoline, making it a valuable compound in various scientific fields, including chemistry, biology, and medicine.
The compound is classified as a quinoline derivative and possesses the Chemical Abstracts Service (CAS) number 1260869-41-7. It is synthesized through various methods that often involve reactions with other heterocyclic compounds or modifications of existing quinoline structures. The molecular formula for 4-(Azetidin-3-yl)quinoline is C12H12N2, with a molecular weight of 184.24 g/mol.
The synthesis of 4-(Azetidin-3-yl)quinoline can be achieved through several methods, including:
For example, one method involves treating an appropriate azetidine derivative with a chloroquinoline compound in the presence of a base to promote nucleophilic substitution reactions, leading to the formation of 4-(Azetidin-3-yl)quinoline .
The molecular structure of 4-(Azetidin-3-yl)quinoline features a fused ring system that includes both the quinoline and azetidine rings. Key structural data include:
The presence of nitrogen atoms in both rings contributes to its unique chemical properties and reactivity.
4-(Azetidin-3-yl)quinoline can undergo various chemical reactions, including:
These reactions highlight its versatility as a building block for synthesizing more complex heterocyclic compounds .
The mechanism of action for 4-(Azetidin-3-yl)quinoline primarily involves its interaction with biological macromolecules. Key processes include:
This mechanism underlines its therapeutic potential, particularly in combating bacterial infections.
The physical and chemical properties of 4-(Azetidin-3-yl)quinoline include:
| Property | Value |
|---|---|
| Molecular Formula | C12H12N2 |
| Molecular Weight | 184.24 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Stability | Stable under standard conditions |
These properties contribute to its behavior in various chemical environments and influence its applications in research and industry .
4-(Azetidin-3-yl)quinoline has been explored for multiple scientific applications, including:
These applications highlight the compound's versatility and significance across different scientific disciplines.
4-(Azetidin-3-yl)quinoline represents a strategically designed hybrid molecule that merges the pharmacophoric features of two nitrogen-containing heterocycles: quinoline and azetidine. This molecular architecture combines quinoline's privileged status in medicinal chemistry with azetidine's role as a constrained scaffold that enhances target selectivity and metabolic stability. With a molecular formula of C₁₂H₁₂N₂ and a molecular weight of 184.24 g/mol [1], this compound exhibits significant three-dimensional character due to the sp³-hybridized azetidine ring fused to the planar quinoline system. Its emergence reflects ongoing efforts to develop novel bioactive entities through rational heterocyclic hybridization, particularly in targeting infectious diseases and inflammation-related pathologies where both structural components have demonstrated historical relevance. The compound's chemical identity is formally documented under CAS registry number 1260869-41-7 [1], providing a unique identifier for research and development purposes.
Systematic naming of 4-(Azetidin-3-yl)quinoline follows IUPAC conventions, clearly defining the connectivity between the two heterocyclic systems:
The term "3-yl" specifies the point of attachment at the azetidine ring's carbon atom adjacent to the nitrogen (C3 position), creating a carbon-carbon bond with quinoline's C4 position. This connectivity pattern distinguishes it from isomeric structures like 2-(azetidin-3-yl)quinoline or N-linked variants. The molecular structure exhibits significant three-dimensionality compared to planar quinoline derivatives, with the azetidine ring adopting a puckered conformation. Key physicochemical parameters include:
Table 1: Structural and Physicochemical Properties of 4-(Azetidin-3-yl)quinoline
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C₁₂H₁₂N₂ | Defines elemental composition |
| Molecular Weight | 184.24 g/mol | Impacts pharmacokinetics |
| IUPAC Name | 4-(Azetidin-3-yl)quinoline | Precise chemical identification |
| SMILES Notation | C1(C2CNC2)=CC=NC3=CC=CC=C13 | Describes atomic connectivity [1] |
| Topological Polar Surface Area | 24.92 Ų | Predicts membrane permeability |
| Rotatable Bonds | 1 | Influences conformational flexibility |
The conceptualization of quinoline-azetidine hybrids emerged from parallel developments in both heterocyclic systems. Quinolines have been recognized since 1834 with Runge's isolation from coal tar [2], while azetidine chemistry advanced significantly through β-lactam (azetidinone) research [6]. Early synthetic strategies focused on stepwise construction:
Significant methodological breakthroughs occurred when researchers recognized that electron-donating substituents on the quinoline nucleus (e.g., methoxy groups at C6, C7, or C8 positions) enhanced yields during cyclization steps [4]. The strategic incorporation of azetidine addressed metabolic limitations observed in earlier quinoline drugs while introducing conformational constraints that improved target specificity. These hybrids evolved from mere structural curiosities to targeted scaffolds with the discovery of their enhanced antimicrobial and anti-inflammatory profiles compared to parent quinolines.
Table 2: Evolution of Key Synthetic Methodologies for Quinoline-Azetidine Hybrids
| Synthetic Approach | Key Reagents/Conditions | Advantages | Historical Period |
|---|---|---|---|
| Vilsmeier-Haack Formylation | DMF, POCl₃, 80-100°C [4] | Regioselective C3 functionalization | 1970s-present |
| Schiff Base Condensation | Arylhydrazines, reflux [4] | Creates versatile imine intermediates | 1990s-present |
| Azetidinone Cyclization | Chloroacetyl chloride, Et₃N [7] | Forms β-lactam precursors to azetidines | 2000s-present |
| Direct Reductive Amination | Sodium triacetoxyborohydride [9] | Single-step coupling of preformed rings | 2010s-present |
The pharmacological relevance of 4-(azetidin-3-yl)quinoline derivatives stems from synergistic enhancements of intrinsic bioactivities associated with each heterocyclic component:
Antimicrobial Potency: Derivatives like 3-chloro-4-(2-chloro-8-methoxyquinolin-3-yl)-1-(2,4-dinitrophenylamino)azetidin-2-one (designated AZT b2 in research literature) demonstrate superior growth inhibition against Staphylococcus aureus (MTCC96) and Escherichia coli (MTCC722) compared to first-line antibiotics [4]. The mechanism involves dual interference with bacterial gyrase (quinoline-mediated) and cell wall transpeptidase (azetidine-mediated) functions, creating a synergistic bactericidal effect. Electron-withdrawing chloro substituents at quinoline's C2 position and nitro groups on the azetidine's N1-aryl moiety significantly enhance penetration through Gram-negative bacterial membranes.
Anti-inflammatory Mechanisms: Tetrazolo[1,5-a]quinoline-bearing azetidinones such as 3-chloro-1-(4-methoxyphenyl)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one exhibit exceptional inhibition of carrageenan-induced paw edema in rodent models [7]. These compounds downregulate cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) expression more effectively than traditional NSAIDs, while the azetidine constraint minimizes off-target interactions responsible for ulcerogenic effects. Molecular docking studies indicate preferential binding to the allosteric site of p38 MAPK, modulating inflammatory cascades without complete pathway inhibition.
Antiparasitic Potential: Though not directly studied in 4-(azetidin-3-yl)quinoline, structural analogs demonstrate promising activity against chloroquine-resistant Plasmodium falciparum by exploiting novel heme polymerization pathways [5]. The protonatable azetidine nitrogen may facilitate hemozoin inhibition through mechanisms distinct from classical 4-aminoquinolines, potentially overcoming resistance phenotypes.
Table 3: Bioactive Azetidine-Substituted Quinoline Derivatives and Their Pharmacological Profiles
| Compound Structure | Biological Activity | Potency Enhancement vs. Parent | Proposed Mechanism |
|---|---|---|---|
| 3-Chloro-4-(2-chloro-8-methoxyquinolin-3-yl)-1-(2,4-dinitrophenylamino)azetidin-2-one | Antibacterial | 8-fold against S. aureus [4] | Dual DNA gyrase & cell wall synthesis inhibition |
| 3-Chloro-1-(4-methoxyphenyl)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one | Anti-inflammatory | ED₅₀ 12.7 mg/kg [7] | p38 MAPK allosteric modulation |
| 3-Chloro-4-(2-chloro-6-methylquinolin-3-yl)-1-(4-nitrophenylamino)azetidin-2-one | Antifungal (Candida albicans) | MIC 12.5 μg/mL [4] | Ergosterol biosynthesis disruption |
The constrained three-dimensional geometry imposed by the azetidine ring reduces conformational flexibility compared to linear alkylaminoquinolines, enhancing target selectivity. This geometric restriction simultaneously improves metabolic stability by shielding labile sites from cytochrome P450 oxidation, particularly when substituted with halogen atoms or methoxy groups. Current research explores modifications including:
These ongoing developments position 4-(azetidin-3-yl)quinoline as a versatile scaffold capable of addressing multiple therapeutic challenges through rational structural optimization.
CAS No.: 25560-91-2
CAS No.: 193419-86-2
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5